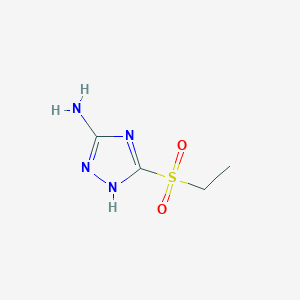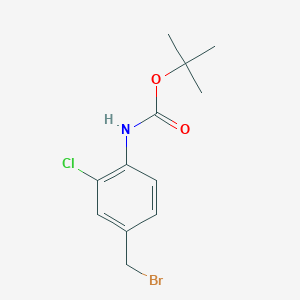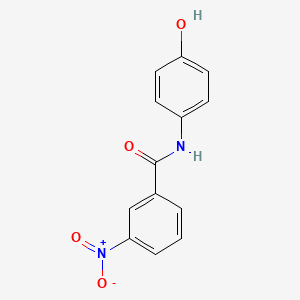
1,4-Dibromopentane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromopentane-2,3-dione is an organic compound characterized by the presence of two bromine atoms and a diketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromopentane-2,3-dione can be synthesized through the bromination of pentane-2,3-dione. The reaction typically involves the addition of bromine to pentane-2,3-dione in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 1 and 4 positions of the pentane chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and bromine sources, with stringent control over reaction parameters to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromopentane-2,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The diketone group can be reduced to form corresponding diols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 1,4-dihydroxypentane-2,3-dione.
Reduction: Formation of 1,4-dihydroxypentane.
Oxidation: Formation of pentane-2,3-dicarboxylic acid.
Scientific Research Applications
1,4-Dibromopentane-2,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dibromopentane-2,3-dione involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the diketone group can participate in redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the diketone group.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobutane: Similar in structure but lacks the diketone group.
1,4-Dibromo-2,3-butanedione: Similar but with a shorter carbon chain.
1,4-Dibromohexane: Similar but with a longer carbon chain.
Properties
IUPAC Name |
1,4-dibromopentane-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O2/c1-3(7)5(9)4(8)2-6/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXNPCCOLBHCHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=O)CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2378090.png)



![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2378096.png)


![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2378099.png)

![N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378101.png)
methanone](/img/structure/B2378103.png)
![N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378106.png)

